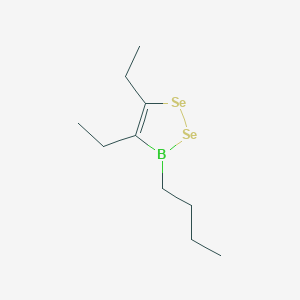
3-Butyl-4,5-diethyl-3H-1,2,3-diselenaborole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Butyl-4,5-diethyl-3H-1,2,3-diselenaborole is a unique organoselenium compound that has garnered interest in various fields of scientific research. This compound features a boron atom bonded to two selenium atoms, forming a heterocyclic ring with butyl and diethyl substituents. Its distinctive structure imparts unique chemical and physical properties, making it a subject of study in organic chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyl-4,5-diethyl-3H-1,2,3-diselenaborole typically involves the reaction of organoboron compounds with selenium sources under controlled conditions. One common method includes the reaction of butylboronic acid with diethylselenium in the presence of a catalyst, such as palladium, to facilitate the formation of the diselenaborole ring. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3-Butyl-4,5-diethyl-3H-1,2,3-diselenaborole can undergo various chemical reactions, including:
Oxidation: The selenium atoms in the compound can be oxidized to form selenoxides or selenones.
Reduction: The compound can be reduced to form selenides.
Substitution: The butyl and diethyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Substitution reactions often require the presence of a strong base, such as sodium hydride (NaH), and an appropriate alkyl or aryl halide.
Major Products Formed
Oxidation: Selenoxides or selenones.
Reduction: Selenides.
Substitution: New organoselenium compounds with different alkyl or aryl groups.
Wissenschaftliche Forschungsanwendungen
3-Butyl-4,5-diethyl-3H-1,2,3-diselenaborole has several applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other organoselenium compounds and as a reagent in organic synthesis.
Biology: The compound’s selenium content makes it a potential candidate for studying selenium’s biological roles and effects.
Medicine: Organoselenium compounds are investigated for their antioxidant and anticancer properties, and this compound may have similar potential.
Industry: It can be used in the development of advanced materials, such as semiconductors and catalysts, due to its unique electronic properties.
Wirkmechanismus
The mechanism of action of 3-Butyl-4,5-diethyl-3H-1,2,3-diselenaborole involves its interaction with molecular targets through its selenium atoms. Selenium can form strong bonds with various biomolecules, influencing redox reactions and enzyme activities. The compound may also interact with cellular pathways involved in oxidative stress and apoptosis, contributing to its potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Butyl-4,5-diethyl-3H-1,2,3-dithia-1,2,3-borole: Similar structure but with sulfur atoms instead of selenium.
3-Butyl-4,5-diethyl-3H-1,2,3-diphosphaborole: Similar structure but with phosphorus atoms instead of selenium.
3-Butyl-4,5-diethyl-3H-1,2,3-diborole: Similar structure but with boron atoms instead of selenium.
Uniqueness
3-Butyl-4,5-diethyl-3H-1,2,3-diselenaborole is unique due to the presence of selenium atoms, which impart distinct electronic and chemical properties compared to its sulfur, phosphorus, and boron analogs. These properties make it particularly valuable in applications requiring specific redox behavior and electronic characteristics.
Eigenschaften
CAS-Nummer |
103526-15-4 |
|---|---|
Molekularformel |
C10H19BSe2 |
Molekulargewicht |
308.0 g/mol |
IUPAC-Name |
3-butyl-4,5-diethyldiselenaborole |
InChI |
InChI=1S/C10H19BSe2/c1-4-7-8-11-9(5-2)10(6-3)12-13-11/h4-8H2,1-3H3 |
InChI-Schlüssel |
TXDMIIWJLHXPSF-UHFFFAOYSA-N |
Kanonische SMILES |
B1(C(=C([Se][Se]1)CC)CC)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


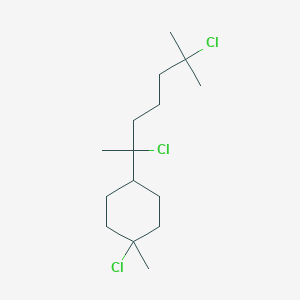
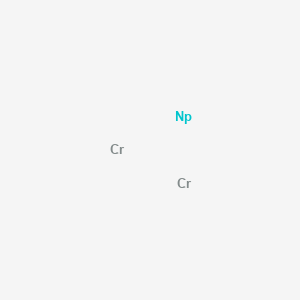


![2-Methoxy-1-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)cyclohexan-1-ol](/img/structure/B14338805.png)
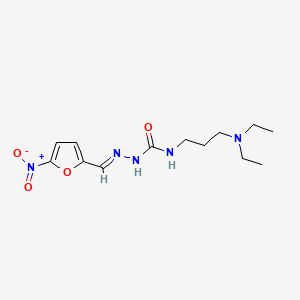
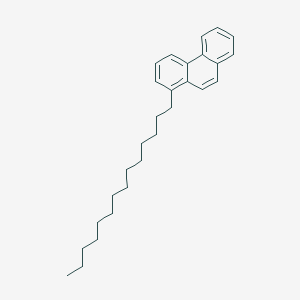


![1,1'-[(2E)-2-[(2,6-Dichlorophenyl)imino]-4-(hydroxymethyl)imidazolidine-1,3-diyl]di(ethan-1-one)](/img/structure/B14338838.png)
![1-{4-[(3-Chloropropyl)(methyl)amino]but-2-YN-1-YL}pyrrolidin-2-one](/img/structure/B14338843.png)
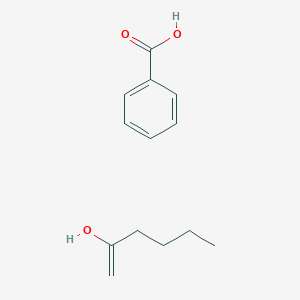

![2-[2-(Oxiran-2-yl)ethyl]hexahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione](/img/structure/B14338858.png)
